REACTION_SMILES
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[BrH:21].[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([F:20])[c:6]([F:19])[c:7]([CH:10]2[CH2:11][CH2:12][CH:13]([CH2:16][CH2:17][CH3:18])[CH2:14][CH2:15]2)[cH:8][cH:9]1.[CH3:22][C:23](=[O:24])[OH:25].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[OH2:26]>>[OH:3][c:4]1[c:5]([F:20])[c:6]([F:19])[c:7]([CH:10]2[CH2:11][CH2:12][CH:13]([CH2:16][CH2:17][CH3:18])[CH2:14][CH2:15]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC1CCC(c2ccc(OCC)c(F)c2F)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCC1CCC(c2ccc(O)c(F)c2F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |